Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)-: is a chemical compound with a unique structure that includes 32 bonds, 14 non-hydrogen bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) bond . The compound consists of 18 hydrogen atoms, 11 carbon atoms, 1 nitrogen atom, and 1 oxygen atom
Chemical Reactions Analysis
Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic ring or the amide group.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds. In biology, it may be used in studies involving arsenic-containing compounds and their effects on biological systems. Its unique structure also makes it a subject of interest in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Arsinous amide, N,N-dimethyl-As-ethyl-As-(2-methoxyphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form bonds with specific biomolecules, potentially leading to changes in their structure and function. The exact molecular targets and pathways involved
Properties
CAS No. |
61130-99-2 |
---|---|
Molecular Formula |
C11H18AsNO |
Molecular Weight |
255.19 g/mol |
IUPAC Name |
N-[ethyl-(2-methoxyphenyl)arsanyl]-N-methylmethanamine |
InChI |
InChI=1S/C11H18AsNO/c1-5-12(13(2)3)10-8-6-7-9-11(10)14-4/h6-9H,5H2,1-4H3 |
InChI Key |
HPPQLFVCYCKXEH-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1OC)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.